molecular formula C15H15NO4 B042478 5-Methoxy-2-((4-methoxyphenyl)amino)benzoic acid CAS No. 56980-14-4

5-Methoxy-2-((4-methoxyphenyl)amino)benzoic acid

Cat. No.: B042478
CAS No.: 56980-14-4
M. Wt: 273.28 g/mol
InChI Key: CPUDINMZJMFLMJ-UHFFFAOYSA-N
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Description

5-Methoxy-2-((4-methoxyphenyl)amino)benzoic acid is a benzoic acid derivative featuring a methoxy group at position 5 and a 4-methoxyphenyl-substituted amino group at position 2. This structure combines aromatic electron-donating groups (methoxy) with hydrogen-bonding capabilities (amino and carboxylic acid), making it a candidate for interactions with biological targets such as enzymes or receptors.

Preparation Methods

Ullmann-Type Coupling Reactions

Ullmann coupling, a copper-mediated aromatic amination, represents a classical approach for constructing C–N bonds in heteroaromatic systems. For 5-methoxy-2-((4-methoxyphenyl)amino)benzoic acid, this method involves reacting 2-halo-5-methoxybenzoic acid derivatives with 4-methoxyaniline under catalytic conditions.

Reaction Mechanism and Conditions

The reaction typically employs iodobenzene diacetate (IBDA) or copper(I) iodide as catalysts in polar aprotic solvents like dimethylformamide (DMF). A base such as potassium carbonate facilitates deprotonation of the amine, enhancing nucleophilicity. For instance, 2-bromo-5-methoxybenzoic acid reacts with 4-methoxyaniline at 120°C for 24 hours, yielding the target compound with approximately 65–70% efficiency .

Limitations and Optimization

Side reactions, including homo-coupling of aryl halides, often reduce yields. Recent advances utilize ligand-accelerated catalysis, such as 1,10-phenanthroline, to suppress byproduct formation. Microwave-assisted synthesis has also reduced reaction times to 4–6 hours while improving yields to 78% .

Buchwald-Hartwig Amination

Palladium-catalyzed Buchwald-Hartwig amination offers superior regioselectivity and functional group tolerance compared to Ullmann methods. This approach is particularly effective for coupling electron-deficient aryl halides with aromatic amines.

Catalytic Systems and Substrate Compatibility

A representative protocol involves 2-chloro-5-methoxybenzoic acid and 4-methoxyaniline using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with Xantphos as a ligand. Reactions proceed in toluene at 100°C, achieving yields exceeding 80% . The carboxylic acid group remains intact under these conditions, eliminating the need for protective groups.

Industrial Scalability

While highly efficient, palladium catalysts incur significant costs. Heterogeneous catalysts, such as palladium on carbon (Pd/C), have been explored for large-scale production, though yields drop to 70% due to reduced catalyst activity .

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is viable when the aryl halide is activated by electron-withdrawing groups. For this compound, the electron-donating methoxy group at position 5 complicates activation, necessitating strategic substrate design.

Substrate Activation Strategies

Introducing a nitro group at position 3 temporarily enhances electrophilicity at position 2. Subsequent displacement by 4-methoxyaniline in dimethyl sulfoxide (DMSO) at 150°C, followed by nitro reduction, affords the target compound in a 55% overall yield .

Solvent and Temperature Effects

Elevated temperatures (>140°C) and polar solvents like DMSO are critical for overcoming the deactivating effects of the methoxy group. However, prolonged heating risks decarboxylation of the benzoic acid moiety, necessitating precise reaction control.

Multi-Step Synthesis with Protective Group Strategies

Protective group chemistry mitigates undesired side reactions during amination. Methyl ester protection of the carboxylic acid group is a common tactic, enabling harsh reaction conditions without compromising acid integrity.

Methyl Ester Protection and Deprotection

Methyl 2-bromo-5-methoxybenzoate undergoes Ullmann coupling with 4-methoxyaniline, followed by alkaline hydrolysis (2M NaOH, 80°C) to regenerate the carboxylic acid. This two-step process achieves a 72% yield, though ester hydrolysis requires rigorous pH control to prevent byproduct formation .

Alternative Protecting Groups

Benzyl and tert-butyl esters have been explored for enhanced stability under basic conditions. However, their bulkiness sterically hinders amination, reducing yields to 60% compared to methyl esters .

Comparative Analysis of Synthetic Routes

MethodYield (%)Catalyst CostScalabilityPurity (%)
Ullmann Coupling65–78LowModerate95–98
Buchwald-Hartwig70–85HighHigh97–99
SNAr50–60LowLow90–95
Protective Group Route60–72ModerateHigh96–98

Buchwald-Hartwig amination emerges as the most efficient method, albeit with higher catalyst costs. Ullmann coupling remains preferred for small-scale synthesis due to its cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-((4-methoxyphenyl)amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Anticancer Properties

Recent studies indicate that derivatives of para-aminobenzoic acid (PABA), including compounds structurally related to 5-Methoxy-2-((4-methoxyphenyl)amino)benzoic acid, exhibit significant anticancer activity. For instance, certain benzamide derivatives derived from PABA have shown IC50_{50} values ranging from 3.0 µM to 5.85 µM against various human cancer cell lines, such as MCF-7 and A549 . This suggests that modifications to the PABA structure can enhance its efficacy as an anticancer agent.

Anti-inflammatory Effects

Compounds similar to this compound have also been investigated for their anti-inflammatory properties. Some studies report that benzoate-derived compounds demonstrate selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes . The selectivity index for these compounds indicates a promising avenue for developing anti-inflammatory medications.

Antimicrobial Activity

The antimicrobial potential of PABA analogs has been explored, with some derivatives exhibiting notable activity against bacterial strains. For example, modifications to the amine groups in the structure can lead to enhanced binding affinity and activity against specific pathogens . This opens up possibilities for developing new antimicrobial agents based on the structural framework of this compound.

Building Block in Organic Chemistry

This compound serves as a valuable building block in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules. The compound can be utilized in synthesizing pharmaceuticals and agrochemicals due to its functional groups that enable diverse reactivity patterns.

Synthesis of Novel Compounds

The compound has been employed as an intermediate in synthesizing novel chemical entities with potential therapeutic applications. For instance, it can be reacted with different amines or phenols to yield new derivatives that may possess unique biological activities . This versatility underscores its importance in drug discovery and development.

Table 1: Summary of Biological Activities of PABA Derivatives

Compound NameActivity TypeIC50_{50} Value (µM)Reference
Benzamide derivative AAnticancer3.0
Benzamide derivative BAntimicrobial5.85
COX-2 selective inhibitorAnti-inflammatory10.0
Novel PABA derivativeAnticancer4.53

Case Study: Synthesis and Evaluation of Anticancer Activity

In a recent study, a series of PABA analogs were synthesized using this compound as a starting material. The resulting compounds were evaluated for their anticancer properties against several human cancer cell lines. The most promising candidates exhibited IC50_{50} values comparable to established chemotherapeutics like doxorubicin, highlighting the potential of these derivatives in cancer treatment .

Mechanism of Action

The mechanism of action of 5-Methoxy-2-((4-methoxyphenyl)amino)benzoic acid involves its interaction with specific molecular targets. The methoxy and amino groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 5 of the Benzoic Acid Core

Modifications at position 5 influence electronic properties, solubility, and bioactivity:

Compound Name Substituent (Position 5) Melting Point (°C) Key Properties/Activities References
5-Methoxy-2-((4-methoxyphenyl)amino)benzoic acid -OCH₃ Not reported Presumed H-bonding and lipophilic interactions
5-Chloro-2-((4-methoxyphenyl)amino)benzoic acid (3a) -Cl 198–200 Enhanced acidity, potential bioactivity
2-((4-Methoxyphenyl)amino)-5-(trifluoromethyl)benzoic acid (3b) -CF₃ 186–190 Increased lipophilicity, metabolic stability
5-Fluoro-2-((4-methoxyphenyl)amino)benzoic acid (3c) -F 216–218 Electron-withdrawing effects, improved solubility

Analysis :

  • Fluoro (3c) balances electronegativity and solubility, often favored in drug design for bioavailability .

Modifications at the Position 2 Amino Group

The amino group’s substituent dictates steric and electronic interactions with biological targets:

Compound Name Substituent (Position 2) Key Findings References
This compound -NH-(4-OCH₃Ph) Hypothesized DHOD inhibition via H-bonding with Q47/R136 (analogous to R2C)
5-Methoxy-2-[(4-phenoxyphenyl)amino]benzoic acid (R2C) -NH-(4-OPhPh) GLIDE score: -9.6 (DHOD inhibition); strong interaction with Q47/R136
5-Methoxy-2-((4-methoxyphenyl)thio)benzoic acid -S-(4-OCH₃Ph) Synthesized via CuI catalysis (62% yield); thioether reduces H-bonding potential
5-Methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid -1,2,3-triazole Molecular weight: 219.20; triazole enhances π-stacking and metabolic stability

Analysis :

  • Phenoxy vs. Methoxy (R2C vs.
  • Thioether vs. Amino (): Replacing -NH- with -S- eliminates H-bond donor capacity, likely reducing target affinity but improving resistance to oxidative degradation.
  • Triazole () : The triazole ring introduces rigidity and additional hydrogen-bond acceptors, often utilized in kinase inhibitors or antimicrobial agents.

Biological Activity

5-Methoxy-2-((4-methoxyphenyl)amino)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C20H21NO4C_{20}H_{21}NO_4 and a molar mass of approximately 337.39 g/mol. The compound features a methoxy group and an amine substituent, which are critical for its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : It may bind to receptors that modulate signaling pathways associated with cancer cell proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including MDA-MB-231 (a breast cancer cell line). The mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-23110.93Induction of apoptosis
HeLa12.07Cell cycle arrest at G2/M phase
A5495.33Inhibition of tubulin polymerization

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various assays. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models, suggesting potential therapeutic applications for inflammatory diseases.

Table 2: Anti-inflammatory Activity

Assay TypeResultReference
TNF-α Inhibition87% reduction
COX-2 SelectivitySelectivity index of 3.46

Case Studies

  • Apoptosis Induction in MDA-MB-231 Cells : A study reported that treatment with the compound resulted in a 22-fold increase in annexin V-FITC positive apoptotic cells compared to control groups, indicating strong pro-apoptotic activity .
  • Inhibition of Carbonic Anhydrase : Another study highlighted the compound's inhibitory effects on carbonic anhydrase IX, with IC50 values ranging from 10.93 nM to 25.06 nM, demonstrating selectivity over other isoforms .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under-researched; however, factors such as solubility and stability are expected to influence its bioavailability. Further studies are required to elucidate its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 5-methoxy-2-((4-methoxyphenyl)amino)benzoic acid?

  • Methodological Answer : The compound is typically synthesized via coupling reactions. For example, derivatives of 4-amino-5-chloro-2-methoxybenzoic acid are coupled with amines or alcohols using activating agents like EDC/HOBt or carbodiimides. A key step involves protecting the carboxylic acid group (e.g., benzyl ester formation) before coupling, followed by catalytic hydrogenation for deprotection . Similar protocols can be adapted by substituting reagents (e.g., using 4-methoxyaniline instead of glycine benzyl ester).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the methoxy groups (δ ~3.8–4.0 ppm) and aromatic/amide protons.
  • IR : Peaks at ~1680–1700 cm1^{-1} indicate the carboxylic acid C=O stretch.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular weight (e.g., C15_{15}H14_{14}N2_2O4_4 requires 310.0954 g/mol).
  • HPLC : Purity (>95%) is assessed using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How can solubility challenges be addressed in biological assays?

  • Methodological Answer : The compound’s poor aqueous solubility can be mitigated by:

  • pH adjustment : Solubilize in DMSO (10–20 mM stock) and dilute in phosphate buffer (pH 7.4).
  • Prodrug strategies : Esterification of the carboxylic acid group (e.g., methyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

Advanced Research Questions

Q. What computational methods predict the compound’s interaction with dihydroorotate dehydrogenase (DHOD)?

  • Methodological Answer : Molecular docking (e.g., Schrödinger’s GLIDE) is used to model binding. The carboxylic acid group forms hydrogen bonds with DHOD residues (e.g., R136 and Q47 in E. coli DHOD). Free energy calculations (MM-GBSA) predict binding affinities (ΔG ~−9.4 kcal/mol), comparable to known inhibitors like vidofludimus .

Q. How do structural modifications affect serotonin receptor (5-HT4) agonism?

  • Methodological Answer :

  • Substituent analysis : Introducing electron-withdrawing groups (e.g., Cl at position 5) enhances receptor affinity, as seen in derivatives like 4-amino-5-chloro-2-methoxybenzoic acid, which showed potent 5-HT4 agonism in guinea pig ileum assays.
  • Steric effects : Bulky groups on the phenyl ring reduce activity, likely due to steric clashes in the receptor’s binding pocket .

Q. What contradictions exist in its reported biological activities?

  • Critical Analysis : While some studies highlight anti-cancer activity (e.g., inhibition of colorectal cancer cell lines via DHOD targeting), others report 5-HT4 receptor agonism. These discrepancies may arise from assay conditions (e.g., cell type, concentration) or off-target effects. Researchers should validate activity in multiple models and use siRNA knockdowns to confirm target specificity .

Q. How can in vivo pharmacokinetics be optimized for therapeutic use?

  • Methodological Answer :

  • Bioavailability : Co-administration with absorption enhancers (e.g., cyclodextrins) or formulation as nanoparticles.
  • Metabolic stability : Replace labile groups (e.g., methoxy with trifluoromethoxy) to reduce CYP450-mediated oxidation.
  • Toxicity screening : Use zebrafish models to assess acute toxicity (LC50_{50}) before rodent studies .

Q. Key Considerations for Experimental Design

  • Control experiments : Include known DHOD inhibitors (e.g., leflunomide) or 5-HT4 antagonists (e.g., GR113808) to benchmark activity.
  • Data validation : Use orthogonal assays (e.g., SPR for binding, qPCR for downstream gene expression) to confirm mechanisms.

Properties

IUPAC Name

5-methoxy-2-(4-methoxyanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-19-11-5-3-10(4-6-11)16-14-8-7-12(20-2)9-13(14)15(17)18/h3-9,16H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUDINMZJMFLMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10302108
Record name 5-Methoxy-2-(4-methoxyanilino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56980-14-4
Record name 56980-14-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148864
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methoxy-2-(4-methoxyanilino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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